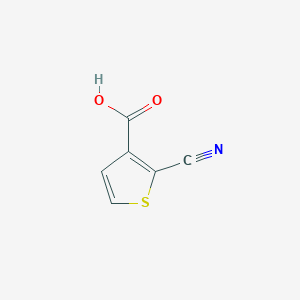

2-Cyanothiophene-3-carboxylic acid

Description

Contextualization of Thiophene (B33073) Carboxylic Acids in Heterocyclic Chemistry

Thiophene, a five-membered aromatic ring containing a sulfur atom, is a privileged scaffold in medicinal chemistry and materials science. nih.gov The incorporation of a carboxylic acid group to the thiophene ring forms thiophenecarboxylic acids, which are important building blocks in organic synthesis. nih.gov These compounds exhibit a rich reactivity profile, participating in various electrophilic and nucleophilic substitution reactions. numberanalytics.com The presence of both electron-donating (sulfur atom) and electron-withdrawing (carboxylic acid) groups influences the electron distribution within the thiophene ring, impacting its reactivity and the properties of its derivatives. numberanalytics.com

Thiophene-2-carboxylic acid, an isomer of 2-cyanothiophene-3-carboxylic acid, can be prepared through the oxidation of 2-acetylthiophene (B1664040) or thiophene-2-carboxaldehyde. wikipedia.org It serves as a precursor for the synthesis of various compounds, including suprofen, an active ingredient in some eye drops. wikipedia.org

Significance of this compound as a Synthetic Building Block

The presence of three distinct functional groups—the thiophene ring, the cyano group, and the carboxylic acid group—makes this compound a highly valuable and versatile building block in organic synthesis. These functional groups can be selectively modified to introduce a variety of substituents and build complex molecular architectures. For instance, the carboxylic acid can be converted into esters, amides, or other derivatives, while the cyano group can be hydrolyzed, reduced, or participate in cycloaddition reactions.

This trifunctional nature allows for the creation of diverse chemical libraries for drug discovery and the development of novel organic materials. The strategic manipulation of these functional groups enables chemists to fine-tune the electronic and steric properties of the resulting molecules, leading to compounds with optimized biological activity or material characteristics.

Overview of Key Academic Research Domains Pertaining to the Compound

The unique structural features of this compound have led to its application in several key areas of academic research:

Medicinal Chemistry: Thiophene derivatives have shown a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. nih.govnih.goveprajournals.com Specifically, derivatives of this compound are being investigated as potential kinase inhibitors for cancer therapy. nih.govnih.govcapes.gov.br Kinases are crucial enzymes in cell signaling pathways, and their dysregulation is often implicated in cancer development. capes.gov.brrsc.org The thiophene scaffold can serve as a core structure for designing potent and selective kinase inhibitors. nih.govacs.org

Materials Science: Thiophene-based compounds are of great interest in the field of organic electronics due to their excellent charge transport properties. semanticscholar.orgresearchgate.net They are utilized in the development of organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic solar cells. semanticscholar.orgresearchgate.netcnr.it The ability to modify the structure of this compound allows for the tuning of the electronic properties of the resulting materials, making them suitable for various electronic applications. semanticscholar.orgacs.org

Table 1. Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C6H3NO2S |

| Molecular Weight | 153.16 g/mol |

| Melting Point | 191-193 °C sigmaaldrich.com |

| InChI | 1S/C6H3NO2S/c7-3-5-4(6(8)9)1-2-10-5/h1-2H,(H,8,9) sigmaaldrich.com |

| InChIKey | KINIFPQVNPZWGY-UHFFFAOYSA-N sigmaaldrich.com |

| SMILES | C1=CSC(=C1C#N)C(=O)O uni.lu |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-cyanothiophene-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3NO2S/c7-3-5-4(6(8)9)1-2-10-5/h1-2H,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KINIFPQVNPZWGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1C(=O)O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20403256 | |

| Record name | 2-cyanothiophene-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20403256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71154-34-2 | |

| Record name | 2-Cyano-3-thiophenecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71154-34-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-cyanothiophene-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20403256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-cyanothiophene-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Derivatization Strategies of 2 Cyanothiophene 3 Carboxylic Acid

Reactions at the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for derivatization, enabling the synthesis of esters, amides, and highly reactive acyl halides and anhydrides.

Esterification Reactions for Ester Derivatives

The conversion of the carboxylic acid group of 2-cyanothiophene-3-carboxylic acid into an ester is a common strategy to modify its physical properties or to protect the acid functionality. Standard esterification methods are applicable.

Fischer Esterification: This classic method involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction is typically heated to drive the equilibrium towards the ester product. For instance, reacting this compound with methanol (B129727) under acidic conditions would yield methyl 2-cyanothiophene-3-carboxylate.

Alkylation of Carboxylate Salts: An alternative route involves the deprotonation of the carboxylic acid with a base to form a carboxylate salt, which is then treated with an alkyl halide (e.g., methyl iodide) to form the corresponding ester via an SN2 reaction.

Diazomethane (B1218177): For the specific synthesis of methyl esters, diazomethane offers a high-yield, mild alternative, proceeding without the need for a catalyst. youtube.com The reaction produces nitrogen gas as the only byproduct, which drives the reaction to completion. youtube.com

Research Findings: While specific literature on the esterification of this compound is specialized, the principles are well-established. For example, in related thiophene (B33073) systems, esterification has been achieved by reacting the corresponding acid with an alcohol and an acid catalyst. youtube.com The choice of alcohol can be varied to produce a wide array of ester derivatives.

| Reactants | Reagents/Conditions | Product |

| This compound, Alcohol (e.g., Methanol, Ethanol) | Acid catalyst (e.g., H₂SO₄), Heat | Alkyl 2-cyanothiophene-3-carboxylate |

| This compound, Diazomethane (CH₂N₂) | Ether | Methyl 2-cyanothiophene-3-carboxylate |

Amidation Reactions to Form Carboxamides

Amidation of the carboxylic acid group is a key transformation for creating thiophene-3-carboxamides, a scaffold present in many biologically active molecules. nih.govtubitak.gov.tr This is typically achieved by activating the carboxylic acid followed by reaction with a primary or secondary amine.

Coupling Reagents: A common and efficient method involves the use of peptide coupling reagents. Reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) can be used to activate the carboxylic acid, which then readily reacts with an amine to form the amide bond. nih.gov This method is often performed at room temperature in a suitable solvent like dichloromethane (B109758) (DCM). nih.gov

Conversion to Acid Chloride: A two-step approach involves first converting the carboxylic acid to the more reactive 2-cyanothiophene-3-carbonyl chloride (see section 3.1.3), which is then reacted with the desired amine. This method is robust and generally provides high yields of the corresponding carboxamide.

Research Findings: Studies on thiophene derivatives have demonstrated the synthesis of various 2-amido-3-carboxamide compounds. For example, 5-(4-fluorophenyl)thiophene-2-carboxylic acid has been coupled with various anilines using EDC and DMAP in DCM to produce a library of thiophene-carboxamides. nih.gov Similar conditions are directly applicable to this compound for the synthesis of its carboxamide derivatives. The reaction of 2-aminothiophene-3-carboxamides with various reagents highlights the versatility of the amide functional group in this class of compounds. tubitak.gov.tr

| Starting Material | Amine | Coupling Reagents/Conditions | Product Type |

| This compound | Primary or Secondary Amine (R¹R²NH) | EDC, DMAP in DCM | N-substituted 2-cyanothiophene-3-carboxamide |

| 2-Cyanothiophene-3-carbonyl chloride | Primary or Secondary Amine (R¹R²NH) | Base (e.g., Triethylamine) in an inert solvent | N-substituted 2-cyanothiophene-3-carboxamide |

Conversion to Acid Halides and Anhydrides

To enhance the reactivity of the carboxyl group for subsequent nucleophilic acyl substitution, it can be converted into an acid halide or an anhydride (B1165640).

Acid Halide Formation: The most common method for synthesizing an acid chloride from a carboxylic acid is by treatment with thionyl chloride (SOCl₂). libretexts.orgchemguide.co.uk The reaction often proceeds at reflux temperature, sometimes in an inert solvent. commonorganicchemistry.com The byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies purification. chemguide.co.ukyoutube.com Oxalyl chloride in the presence of a catalytic amount of dimethylformamide (DMF) is another effective reagent for this transformation under milder conditions. commonorganicchemistry.com The resulting 2-cyanothiophene-3-carbonyl chloride is a highly reactive intermediate for synthesizing esters and amides.

Anhydride Formation: Acid anhydrides can be formed by reacting a carboxylic acid with an acid chloride. libretexts.org Symmetrical anhydrides of this compound could be prepared, although mixed anhydrides are more commonly generated in situ for specific synthetic purposes. tcichemicals.com For instance, reacting this compound with another carboxylic acid anhydride, such as acetic anhydride, can lead to the formation of a mixed anhydride. google.com These activated species are useful in acylation reactions. tcichemicals.comlibretexts.org

| Transformation | Reagents | Conditions | Product |

| Acid Chloride Synthesis | Thionyl chloride (SOCl₂) | Reflux, neat or with solvent | 2-Cyanothiophene-3-carbonyl chloride |

| Acid Chloride Synthesis | Oxalyl chloride ((COCl)₂), cat. DMF | Room temperature in DCM | 2-Cyanothiophene-3-carbonyl chloride |

| Anhydride Synthesis | Acetic anhydride | Heat | 2-Cyanothiophene-3-carboxylic anhydride (mixed or symmetrical) |

Transformations Involving the Cyano Group

The cyano group offers a different set of reactive possibilities, primarily through hydrolysis to a carboxylic acid or reduction to an amine.

Hydrolysis of the Nitrile Functionality

The cyano group can be hydrolyzed to a carboxylic acid group, which would transform this compound into thiophene-2,3-dicarboxylic acid. This reaction can be performed under either acidic or basic conditions. libretexts.org

Acid Hydrolysis: Heating the nitrile under reflux with a dilute mineral acid, such as aqueous hydrochloric acid, will hydrolyze the cyano group to a carboxylic acid. libretexts.org The reaction proceeds via a carboxamide intermediate.

Alkaline Hydrolysis: Alternatively, heating the nitrile with an aqueous solution of a strong base like sodium hydroxide (B78521) will also effect hydrolysis. libretexts.org This initially produces the sodium salt of the dicarboxylic acid. A subsequent acidification step is required to protonate the carboxylates and isolate the free thiophene-2,3-dicarboxylic acid. libretexts.org

| Reaction | Reagents | Conditions | Product |

| Acid Hydrolysis | Dilute HCl or H₂SO₄ | Heat under reflux | Thiophene-2,3-dicarboxylic acid |

| Alkaline Hydrolysis | 1. NaOH (aq), Heat under reflux2. H₃O⁺ | Step 1: Base treatmentStep 2: Acidification | Thiophene-2,3-dicarboxylic acid |

Reduction Reactions of the Cyano Group

The cyano group can be reduced to a primary amine (aminomethyl group), yielding 3-carboxy-2-(aminomethyl)thiophene. This transformation introduces a basic center into the molecule, opening up further derivatization pathways.

Catalytic Hydrogenation: This method involves treating the nitrile with hydrogen gas (H₂) in the presence of a metal catalyst, such as Raney nickel, platinum, or palladium. The reaction is typically carried out under pressure in a solvent like ethanol (B145695), often with the addition of ammonia (B1221849) to suppress the formation of secondary amine byproducts.

Chemical Reduction: Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are highly effective for converting nitriles to primary amines. The reaction is typically performed in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup to hydrolyze the intermediate aluminum-nitrogen complexes and liberate the amine.

| Reaction | Reagents | Conditions | Product |

| Catalytic Hydrogenation | H₂, Raney Ni (or Pt, Pd) | High pressure, Solvent (e.g., Ethanol) | 3-Carboxy-2-(aminomethyl)thiophene |

| Chemical Reduction | 1. Lithium aluminum hydride (LiAlH₄)2. H₂O | Anhydrous ether (e.g., THF) | 3-Carboxy-2-(aminomethyl)thiophene |

Reactivity of the Thiophene Ring System

The reactivity of the thiophene ring in this compound is significantly influenced by the two electron-withdrawing groups: the cyano group at position 2 and the carboxylic acid group at position 3. These substituents generally deactivate the thiophene ring towards electrophilic attack and activate it towards nucleophilic substitution.

Electrophilic Substitution Reactions

The thiophene ring is typically highly reactive towards electrophilic aromatic substitution, more so than benzene (B151609). nih.gov However, the presence of strong electron-withdrawing groups like the cyano and carboxylic acid moieties in this compound deactivates the ring, making electrophilic substitution reactions more difficult to achieve. When such reactions do occur, the position of substitution is directed by the existing substituents.

Common electrophilic substitution reactions for thiophene derivatives include halogenation and nitration. For instance, the use of electrophilic reagents like bromine or nitric acid can lead to substitution on the thiophene ring. The precise conditions and the regioselectivity of these reactions on this compound would require specific experimental investigation, as the directing effects of the cyano and carboxyl groups would compete.

Nucleophilic Attack and Substitution Pathways

The electron-withdrawing nature of the cyano and carboxylic acid groups makes the thiophene ring in this compound susceptible to nucleophilic attack. Nucleophilic acyl substitution is a primary reaction pathway for carboxylic acid derivatives. masterorganicchemistry.comyoutube.com In this process, a nucleophile attacks the carbonyl carbon, leading to the substitution of the hydroxyl group. masterorganicchemistry.com The reactivity of carboxylic acid derivatives in these reactions is influenced by the stability of the leaving group. libretexts.org

Under basic conditions, the carboxylic acid is readily deprotonated to form a carboxylate, which is generally unreactive towards nucleophilic acyl substitution. masterorganicchemistry.comlibretexts.org However, conversion of the carboxylic acid to a more reactive derivative, such as an acid chloride or an ester, facilitates nucleophilic substitution. youtube.com The cyano group can also be a target for nucleophiles or can be reduced to an amine.

Intramolecular Cyclization and Heteroannulations

This compound and its derivatives are valuable precursors for the synthesis of fused heterocyclic systems through intramolecular cyclization and heteroannulation reactions.

Formation of Fused Pyrimidine (B1678525) Systems (Thieno[2,3-d]pyrimidines)

A significant application of 2-aminothiophene-3-carbonitrile (B183302) derivatives, which are structurally related to this compound, is in the synthesis of thieno[2,3-d]pyrimidines. nih.govscielo.br These fused pyrimidine systems are of great interest due to their wide range of biological activities. nih.gov The synthesis often involves the reaction of a 2-aminothiophene-3-carbonitrile with a one-carbon synthon, such as formamide (B127407), to construct the pyrimidine ring. nih.gov

For example, 2-amino-3-cyanothiophene derivatives can react with formamide to yield the corresponding thienopyrimidine derivatives. nih.gov Another approach involves the Dimroth rearrangement, where a substituted pyrimidine is transformed into a different substituted pyrimidine, a reaction that has been utilized in the synthesis of various thieno[2,3-d]pyrimidine (B153573) derivatives. scielo.br Microwave-assisted synthesis has also been shown to be an efficient method for preparing these compounds. scielo.br

Table 1: Examples of Reagents for Thieno[2,3-d]pyrimidine Synthesis

| Starting Material Type | Reagent | Product Type |

|---|---|---|

| 2-Aminothiophene-3-carbonitrile | Formamide | Thieno[2,3-d]pyrimidin-4-amine |

| 2-Aminothiophene-3-carboxylic acid ester | Formamide | Thieno[2,3-d]pyrimidin-4-one |

| 2-Aminothiophene-3-carbonitrile | N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA) followed by anilines | Substituted thieno[2,3-d]pyrimidines |

Decyclization Reactions Leading to Open-Chain Derivatives

While cyclization reactions are common, the thiophene ring can also undergo decyclization, or ring-opening reactions, though this is less typical for this specific compound under standard conditions. Desulfurization of thiophenes is a known process, often requiring metal complexes to facilitate the cleavage of the carbon-sulfur bonds. rsc.org Such reactions can lead to the formation of open-chain derivatives. rsc.org For instance, reactions with certain aluminum(I) reagents have been shown to cause C-S bond activation and ring-expansion of thiophenes. rsc.org However, the specific application of these decyclization strategies to this compound is not extensively documented and would represent a specialized area of research.

Coordination Chemistry and Complex Formation

The functional groups on this compound, namely the carboxylic acid and the cyano group, provide potential sites for coordination with metal ions. The carboxylic acid can act as a ligand, typically in its deprotonated carboxylate form, coordinating to metal centers through the oxygen atoms. The nitrogen atom of the cyano group also possesses a lone pair of electrons and can participate in coordination.

Thiophene-2-carboxylic acid, a related compound, is known to form coordination complexes. For example, copper(I) thiophene-2-carboxylate (B1233283) is utilized as a catalyst in Ullmann coupling reactions. wikipedia.org The coordination of metal ions can influence the electronic properties and reactivity of the thiophene ring. The study of the coordination chemistry of this compound could reveal novel complexes with interesting structural and catalytic properties.

Spectroscopic and Structural Elucidation Techniques for 2 Cyanothiophene 3 Carboxylic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic compounds. For 2-cyanothiophene-3-carboxylic acid, ¹H and ¹³C NMR provide critical data on the arrangement of atoms, while 2D NMR techniques confirm the connectivity.

In the ¹H NMR spectrum of this compound, the chemical shifts (δ) and coupling constants (J) of the thiophene (B33073) ring protons are characteristic. The thiophene ring protons typically appear as doublets due to coupling with each other. The carboxylic acid proton is highly deshielded and appears as a broad singlet at a downfield chemical shift, often in the range of 10-13 ppm, due to hydrogen bonding and the electron-withdrawing nature of the adjacent carbonyl group. pressbooks.publibretexts.org The exact chemical shift can be dependent on the solvent and concentration. pressbooks.pub

The two protons on the thiophene ring (H-4 and H-5) form an AX or AB spin system, depending on the difference in their chemical shifts. Their chemical shifts are influenced by the electronic effects of the cyano and carboxylic acid substituents. The electron-withdrawing nature of both groups deshields the ring protons, causing them to resonate at a lower field compared to unsubstituted thiophene. The coupling constant between these two vicinal protons (³J(H4-H5)) is typically in the range of 5-6 Hz, which is characteristic for protons on a thiophene ring. epfl.ch

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| COOH | 10.0 - 13.0 | br s | - |

| H-5 | 7.8 - 8.2 | d | ~5-6 |

| H-4 | 7.4 - 7.8 | d | ~5-6 |

| Note: These are estimated values based on analogous compounds. Actual experimental values may vary. |

The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule. In this compound, six distinct carbon signals are expected. The chemical shifts are influenced by the electronegativity of the substituents and the aromaticity of the thiophene ring.

The carbonyl carbon of the carboxylic acid is significantly deshielded and typically appears in the range of 160-170 ppm. pressbooks.puboregonstate.edu The carbon of the nitrile group (C≡N) usually resonates in the range of 115-120 ppm. pressbooks.pub The four carbons of the thiophene ring will have distinct chemical shifts. The carbon atom attached to the sulfur (C-2 and C-5) generally appear at a different field than the other two carbons (C-3 and C-4). The carbon atoms bearing the substituents (C-2 and C-3) will be identifiable as quaternary carbons (no attached protons) in a DEPT (Distortionless Enhancement by Polarization Transfer) experiment, which can aid in their assignment. uvic.ca The carbons attached to protons (C-4 and C-5) will appear as doublets in a proton-coupled ¹³C NMR spectrum.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) | Multiplicity (Proton-coupled) |

| C=O | 160 - 170 | s |

| C-5 | 135 - 145 | d |

| C-4 | 130 - 140 | d |

| C-3 | 120 - 130 | s |

| C≡N | 115 - 120 | s |

| C-2 | 110 - 120 | s |

| Note: These are estimated values based on analogous compounds. Actual experimental values may vary. |

Two-dimensional (2D) NMR experiments are crucial for confirming the structural assignments made from 1D NMR data.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other. youtube.com For this compound, a cross-peak would be observed between the signals of the H-4 and H-5 protons, confirming their vicinal relationship on the thiophene ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals to which they are directly attached (one-bond ¹H-¹³C correlation). youtube.comlibretexts.org It would show correlations between the H-4 proton and the C-4 carbon, and between the H-5 proton and the C-5 carbon. This helps in the unambiguous assignment of the protonated carbons in the thiophene ring.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

The IR spectrum of this compound is expected to show strong and characteristic absorptions for the carbonyl (C=O) and nitrile (C≡N) groups.

Carbonyl (C=O) Stretching: The carboxylic acid carbonyl group typically exhibits a strong absorption band in the region of 1680-1710 cm⁻¹. utexas.eduorgchemboulder.com The exact frequency is influenced by hydrogen bonding; in the solid state or concentrated solutions, carboxylic acids exist as hydrogen-bonded dimers, which lowers the C=O stretching frequency. orgchemboulder.com

Nitrile (C≡N) Stretching: The nitrile group gives rise to a sharp, medium-intensity absorption in the range of 2220-2260 cm⁻¹. utexas.edu Conjugation with the thiophene ring can slightly lower this frequency.

The O-H stretch of the carboxylic acid is also a prominent feature, appearing as a very broad band in the region of 2500-3300 cm⁻¹, often overlapping with C-H stretching vibrations. orgchemboulder.comlibretexts.org

Table 3: Characteristic IR Absorption Frequencies for Functional Groups in this compound

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |

| Carboxylic Acid | O-H stretch | 2500 - 3300 | Strong, very broad |

| Nitrile | C≡N stretch | 2220 - 2260 | Medium, sharp |

| Carboxylic Acid | C=O stretch | 1680 - 1710 | Strong |

| Carboxylic Acid | C-O stretch | 1210 - 1320 | Medium |

| Carboxylic Acid | O-H bend | 920 - 950 | Medium, broad |

| Note: These are estimated values based on general ranges for these functional groups. |

The thiophene ring itself gives rise to a series of characteristic vibrations, although they can sometimes be more complex to assign definitively than the functional group vibrations. These include:

C-H Stretching: Aromatic C-H stretching vibrations typically occur just above 3000 cm⁻¹.

C=C Stretching: The aromatic ring C=C stretching vibrations usually appear in the region of 1300-1500 cm⁻¹. iosrjournals.org For 2-substituted thiophenes, bands can be observed around 1514-1532 cm⁻¹, 1430-1454 cm⁻¹, and 1347-1367 cm⁻¹. iosrjournals.org

C-S Stretching: The C-S stretching vibration in thiophenes can be found in the region of 600-900 cm⁻¹. iosrjournals.org

C-H Bending: In-plane and out-of-plane C-H bending vibrations occur at lower frequencies, typically below 1300 cm⁻¹ and 1000 cm⁻¹ respectively. iosrjournals.org

The specific pattern of these ring vibrations can provide additional structural confirmation.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a critical tool for determining the molecular weight and elemental composition of a compound, as well as for gaining insights into its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental formula of a compound with a high degree of confidence. For this compound (C6H3NO2S), the predicted monoisotopic mass is 152.98845 Da. uni.lu HRMS analysis of this compound and its derivatives allows for the precise determination of their molecular formulas, a critical step in their characterization.

Table 1: Predicted Collision Cross Section (CCS) values for this compound adducts uni.lu

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 153.99573 | 135.7 |

| [M+Na]+ | 175.97767 | 147.2 |

| [M-H]- | 151.98117 | 139.2 |

| [M+NH4]+ | 171.02227 | 156.4 |

| [M+K]+ | 191.95161 | 144.7 |

| [M+H-H2O]+ | 135.98571 | 124.4 |

| [M+HCOO]- | 197.98665 | 151.4 |

| [M+CH3COO]- | 212.00230 | 183.3 |

| [M+Na-2H]- | 173.96312 | 137.2 |

| [M]+ | 152.98790 | 132.5 |

m/z: mass to charge ratio of the adduct. Predicted Collision Cross Section (CCS) values (Ų) per adduct calculated using CCSbase.

Fragmentation Pattern Analysis for Structural Insights

The fragmentation pattern of a molecule in a mass spectrometer provides a fingerprint that can be used for structural elucidation. For carboxylic acids, characteristic fragmentation patterns include the loss of -OH (17 amu) and -COOH (45 amu) groups. libretexts.orglibretexts.org In short-chain carboxylic acids, these peaks are often prominent. libretexts.org Aromatic acids, like this compound, typically show a strong molecular ion peak due to their stable structure. libretexts.org

The fragmentation of thiophene derivatives can be complex. In some cases, a McLafferty rearrangement can occur, leading to a prominent peak. youtube.comyoutube.com This rearrangement is a characteristic fragmentation pathway for carbonyl compounds with a γ-hydrogen.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is an essential technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method has been used to determine the structures of various thiophene-3-carbonyl derivatives. researchgate.netmdpi.com A common feature observed in the crystal structures of these compounds is "ring flip" disorder, where the thiophene ring can adopt two different orientations within the crystal lattice. researchgate.netmdpi.com However, the structure of thiophene-3-carboxylic acid itself has been shown to form hydrogen-bonded dimers without this disorder. researchgate.netmdpi.com The crystal structure of derivatives, such as 2-cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide, has been determined, revealing the intricate details of their molecular geometry and intermolecular interactions. semanticscholar.org

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a compound. This data is crucial for verifying the empirical formula of a newly synthesized compound. For derivatives of this compound, such as metal complexes of 3-chlorothiophene-2-carboxylic acid, elemental analysis is routinely performed to confirm the expected composition. mdpi.com For instance, in the synthesis of [Cu(L)2(Py)2(OH2)2] (where L is the deprotonated 3-chlorothiophene-2-carboxylic acid ligand), the calculated and found percentages of carbon, hydrogen, and nitrogen are compared to validate the structure of the complex. mdpi.com

Table 2: Example of Elemental Analysis Data for a Derivative mdpi.com

| Compound | Element | Calculated (%) | Found (%) |

|---|---|---|---|

| [C20H18Cl2CuN2O6S2] | C | 41.35 | 41.40 |

| H | 3.12 | 3.36 |

UV-Visible Spectroscopy for Electronic Transitions

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a compound, providing information about its electronic transitions. Simple carboxylic acids typically have a UV absorption maximum around 210 nm, which is often not very useful for detailed analysis. libretexts.org However, the presence of the thiophene ring and the cyano group in this compound and its derivatives introduces conjugation, which shifts the absorption to longer wavelengths. The electronic properties, including the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), can be studied using both experimental UV-Vis spectroscopy and computational methods like Density Functional Theory (DFT). mdpi.com These studies help in understanding the electronic structure and potential applications of these compounds in areas like organic electronics.

Computational and Theoretical Investigations of 2 Cyanothiophene 3 Carboxylic Acid

Quantum Chemical Calculation Methodologies

Quantum chemical calculations are fundamental to predicting the molecular and electronic properties of 2-cyanothiophene-3-carboxylic acid. These methods, varying in their level of theory and computational cost, offer detailed insights into the molecule's behavior.

Ab Initio and Semi-Empirical Methods (e.g., HF, MP2)

In addition to DFT, ab initio methods such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) have been employed to study thiophene (B33073) carboxylic acids. researchgate.netnih.govarxiv.org The Hartree-Fock method, while being a more fundamental approach, provides a baseline for understanding the electronic structure. researchgate.netnih.gov MP2, a post-Hartree-Fock method, incorporates electron correlation to provide more accurate energy calculations. arxiv.org

Comparative studies using both DFT and HF methods have shown that different levels of theory can sometimes lead to different predictions, particularly concerning the delocalization of molecular orbitals. nih.gov For example, HF calculations with larger basis sets, such as 6-311+G**, have been shown to predict a more significant delocalization of the Lowest Unoccupied Molecular Orbital (LUMO) in thiophene carboxylic acids compared to DFT methods. nih.gov Semi-empirical methods, though less common in recent high-level studies, can also provide qualitative insights into electronic structure at a lower computational cost.

Electronic Structure and Reactivity Descriptors

The electronic properties of this compound are key to understanding its reactivity and potential applications. Computational methods provide several descriptors that quantify these properties.

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Energy Gaps

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the electronic behavior of a molecule. nih.gov The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a significant indicator of a molecule's chemical reactivity and kinetic stability. nih.govedu.krdaimspress.com

A smaller HOMO-LUMO gap suggests that a molecule is more reactive and can be more easily excited. nih.govedu.krd For thiophene derivatives, this gap influences their potential use in applications like dye-sensitized solar cells. researchgate.net Theoretical calculations can determine the energies of the HOMO and LUMO, thereby predicting the molecule's reactivity. For instance, in related thiophene compounds, the HOMO-LUMO gap has been calculated to be around 3.872 eV in the gas phase. edu.krd The distribution of the HOMO and LUMO across the molecule can also be visualized to identify the regions most likely to be involved in electron donation and acceptance.

Table 1: Frontier Molecular Orbital Data (Illustrative)

| Parameter | Value (eV) |

| HOMO Energy | -7.2 |

| LUMO Energy | -3.3 |

| HOMO-LUMO Gap | 3.9 |

Note: The values in this table are illustrative and based on typical findings for similar thiophene derivatives. Actual values for this compound would require specific calculations.

Electrostatic Potential (ESP) Surfaces and Charge Distribution

The molecular electrostatic potential (ESP) surface is a valuable tool for understanding the charge distribution and predicting the reactive sites of a molecule. researchgate.netwuxiapptec.com The ESP map illustrates the electrostatic potential on the electron density surface, with different colors representing regions of varying potential. wuxiapptec.com Typically, red areas indicate negative potential (electron-rich regions) and are susceptible to electrophilic attack, while blue areas indicate positive potential (electron-poor regions) and are prone to nucleophilic attack. wuxiapptec.comresearchgate.net

For thiophene carboxylic acids, the ESP surface can reveal the electrophilic and nucleophilic character of different parts of the molecule. researchgate.netresearchgate.net The negative potential is often localized around the oxygen atoms of the carboxylic acid group, while the hydrogen atom of the carboxyl group and parts of the thiophene ring may show positive potential. researchgate.net This information is critical for predicting intermolecular interactions and the molecule's acidity. wuxiapptec.com

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Transfer

Natural Bond Orbital (NBO) analysis is a computational technique used to study intramolecular interactions, charge delocalization, and the nature of chemical bonds. uni-muenchen.denih.govq-chem.com It transforms the complex, delocalized molecular orbitals into localized one-center (lone pairs) and two-center (bonds) orbitals that align with the familiar Lewis structure concept. uni-muenchen.de

NBO analysis can quantify the stabilization energy (E(2)) associated with charge transfer between filled (donor) and vacant (acceptor) orbitals. nih.gov These interactions, often referred to as hyperconjugation, play a significant role in the stability of the molecule. nih.gov For instance, NBO analysis can reveal interactions between the lone pairs of the oxygen or sulfur atoms and the antibonding orbitals of adjacent bonds, indicating intramolecular charge transfer. nih.govdiva-portal.org This analysis provides a detailed picture of the electronic delocalization within the this compound molecule, which is crucial for understanding its electronic properties and reactivity. researchgate.net

Fukui Function Analysis for Reactive Sites

Fukui functions are essential tools in conceptual Density Functional Theory (DFT) for identifying the most reactive sites within a molecule. nih.govnih.gov These functions help predict where a molecule is most susceptible to nucleophilic, electrophilic, or radical attack by analyzing the change in electron density upon the addition or removal of an electron. nih.gov

The cyano group (-CN) is known to be electron-withdrawing, and its presence at the 2-position of the thiophene ring influences the electron distribution. nih.gov Similarly, the carboxylic acid group (-COOH) at the 3-position also affects the electronic properties. Fukui analysis would likely indicate that the nitrogen atom of the cyano group and the oxygen atoms of the carboxylic acid are potential sites for electrophilic attack due to their high electronegativity. Conversely, the carbon atoms of the thiophene ring would be susceptible to nucleophilic attack, with their reactivity modulated by the electron-withdrawing effects of the substituents.

Spectroscopic Property Simulations

Computational simulations of spectroscopic properties are a powerful means to understand and interpret experimental spectra. These simulations provide detailed assignments of vibrational modes and electronic transitions, aiding in the structural elucidation and characterization of molecules.

Computational methods, particularly DFT, are widely used to simulate the infrared (IR) and Raman spectra of molecules. iosrjournals.orgnih.gov For thiophene derivatives, theoretical calculations of vibrational frequencies are often performed using the B3LYP method with various basis sets. nih.goviosrjournals.org

In a study on 2-thiophene carboxylic acid, DFT calculations at the B3LYP/6-31G** level were used to perform a normal coordinate analysis and assign the fundamental vibrational frequencies. iosrjournals.org The calculated frequencies showed good agreement with the experimental FT-IR and FT-Raman spectra after applying a scaling factor to correct for systematic overestimation. iosrjournals.org For instance, the C-S stretching vibration in the thiophene ring was theoretically identified and correlated with experimental observations. iosrjournals.org

For 2-cyanothiophene, quantum chemical calculations using the M06-2X functional with a 6-31G(d,p) basis set have been employed to provide a complete description of the IR and Raman spectra, including frequency assignments and potential energy distribution (PED) analysis. nih.gov Such detailed analysis allows for the precise assignment of vibrational modes to specific molecular motions.

A similar computational approach for this compound would involve optimizing its geometry and calculating the harmonic vibrational frequencies. The resulting simulated spectra would be instrumental in assigning the various vibrational modes, such as the C≡N stretch of the cyano group, the C=O and O-H stretches of the carboxylic acid group, and the characteristic vibrations of the thiophene ring.

Table 1: Representative Vibrational Frequencies for Related Thiophene Derivatives This table is illustrative and based on data for related compounds. Specific frequencies for this compound would require dedicated calculations.

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Reference |

| O-H Stretch (Carboxylic Acid Dimer) | 2500 - 3300 (broad) | libretexts.org |

| C≡N Stretch | ~2250 | libretexts.org |

| C=O Stretch | 1720 - 1706 | researchgate.net |

| C-S Stretch | 852, 649 (calculated) | iosrjournals.org |

| Aromatic C-H Rocking | ~835 | researchgate.net |

Data sourced from studies on carboxylic acids, nitriles, and thiophene derivatives.

Time-dependent DFT (TD-DFT) is a common method for predicting the UV-Visible absorption spectra of molecules. chemrxiv.orgresearchgate.net These calculations provide information about the electronic transitions between molecular orbitals, including their energies and oscillator strengths, which determine the position and intensity of absorption bands.

For 2-cyanothiophene and 3-cyanothiophene, quantum chemical calculations have been performed to simulate their UV-VIS spectra. nih.gov The results of these simulations can be compared with experimental data to understand the electronic structure and transitions. Generally, thiophene-based compounds exhibit absorption in the UV region. For instance, thiophene-2-carboxylic acid has a UV-Vis spectrum that has been studied both experimentally and computationally. researchgate.netspectrabase.com Unconjugated carboxylic acids typically absorb around 210 nm, which is often too low for practical UV/Vis spectroscopy unless conjugated with other chromophores. libretexts.org The presence of the thiophene ring and the cyano group in this compound would lead to a more complex spectrum with absorptions at longer wavelengths compared to simple, unconjugated carboxylic acids.

Simulations for this compound would involve calculating the vertical excitation energies and oscillator strengths for the lowest-lying electronic transitions. These calculations would likely be performed using a functional such as CAM-B3LYP or M06-2X, which are known to provide accurate predictions for UV-Vis spectra. chemrxiv.orgresearchgate.net The results would help in assigning the observed absorption bands to specific electronic transitions, such as π → π* transitions within the thiophene ring and transitions involving the cyano and carboxyl groups.

Table 2: Predicted UV-Vis Absorption Data for Illustrative Compounds This table provides a general idea of UV-Vis absorption for related compounds. Precise values for this compound require specific calculations.

| Compound | Predicted λmax (nm) | Method | Reference |

| Thiophene-2-carboxylic acid | ~250-300 | Experimental/Computational | researchgate.netspectrabase.com |

| General Carboxylic Acids (unconjugated) | ~210 | General Observation | libretexts.org |

Computational prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a valuable tool for structural elucidation. DFT calculations can provide theoretical ¹H and ¹³C NMR spectra that, when compared with experimental data, can confirm molecular structures and assignments.

The chemical shifts in NMR are highly sensitive to the local electronic environment of the nuclei. princeton.edu For carboxylic acids, the acidic proton of the -COOH group typically appears at a highly deshielded position in the ¹H NMR spectrum, generally in the range of 10-12 ppm. libretexts.orglibretexts.org The protons on the carbon atoms adjacent to the carboxylic acid group usually resonate between 2-3 ppm. libretexts.org In the ¹³C NMR spectrum, the carbonyl carbon of a carboxylic acid is found in the range of 160-180 ppm, while the nitrile carbon absorbs around 115-120 ppm. libretexts.orglibretexts.org

For this compound, DFT calculations would be used to compute the magnetic shielding tensors for each nucleus. These values would then be converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS). The predicted chemical shifts for the thiophene ring protons and carbons, as well as for the carbons of the cyano and carboxyl groups, would provide a detailed theoretical NMR spectrum. Comparing these predicted shifts with experimental data would allow for unambiguous assignment of the NMR signals and confirmation of the molecular structure.

Table 3: Typical ¹³C NMR Chemical Shift Ranges for Relevant Functional Groups

| Functional Group | Chemical Shift Range (ppm) | Reference |

| Carboxylic Acid Carbonyl | 160 - 180 | libretexts.orgwisc.edu |

| Nitrile Carbon | 115 - 120 | libretexts.org |

| Aromatic/Heteroaromatic Carbons | 100 - 150 | General |

| Alkyl Carbons adjacent to -COOH | 20 - 40 | General |

Reaction Mechanism and Kinetics Studies

Theoretical chemistry plays a crucial role in elucidating reaction mechanisms by mapping out potential energy surfaces, identifying transition states, and calculating reaction barriers.

Photochemical isomerization is a common reaction for many unsaturated and aromatic compounds, including thiophenes. Theoretical studies can provide detailed insights into the mechanisms of these reactions, which often involve excited electronic states and conical intersections.

A computational study on the photochemical isomerization of model thiophene systems, including 2-cyanothiophene, has been conducted using the CASSCF and MP2-CAS methods. nih.gov This study explored three potential mechanisms: an internal cyclization-isomerization route, a zwitterion-tricyclic route, and a direct route involving conical intersections. nih.gov The investigation revealed that the preferred pathway proceeds from the reactant to the Franck-Condon region, then through a conical intersection to the photoproduct. nih.gov The structures of the conical intersections, which are critical for such phototranspositions, were successfully located. nih.gov This conical intersection mechanism provided a better explanation for the observed photochemical behavior than previously proposed pathways. nih.gov

While this study did not specifically include the carboxylic acid group, the findings for 2-cyanothiophene provide a strong foundation for understanding the photochemical behavior of this compound. The presence of the carboxylic acid group would likely influence the energetics of the isomerization pathways and the stability of the intermediates and transition states, but the fundamental mechanism involving conical intersections is expected to be similar. A theoretical exploration of the photochemical isomerization of this compound would involve mapping the potential energy surfaces of the ground and excited states to identify the minimum energy paths for isomerization.

Comparative Reactivity Studies Towards Nucleophiles

The reactivity of thiophene derivatives in nucleophilic aromatic substitution (SNAr) reactions is a subject of considerable interest. Generally, thiophenes are more susceptible to nucleophilic attack than their benzene (B151609) analogues. This enhanced reactivity is attributed to the ability of the sulfur atom to stabilize the intermediate Meisenheimer complex.

While direct comparative experimental studies on the nucleophilic reactivity of this compound are not extensively documented in the available literature, computational studies on related compounds provide valuable insights. For instance, a theoretical investigation into the reaction of 2-methoxy-3-X-5-nitrothiophenes with pyrrolidine (B122466), where X can be a cyano group, sheds light on the electronic influence of the nitrile substituent.

The presence of electron-withdrawing groups on the thiophene ring is known to enhance its reactivity towards nucleophiles by stabilizing the negative charge that develops in the transition state and the intermediate complex. The cyano group (–CN) at the 2-position and the carboxylic acid group (–COOH) at the 3-position of the thiophene ring in this compound are both electron-withdrawing. This electronic arrangement is expected to significantly activate the thiophene ring for nucleophilic attack.

A computational study on 2-methoxy-3-cyano-5-nitrothiophene revealed that the cyano group contributes to the stabilization of the negative charge on the thiophene ring during nucleophilic addition. The activation free energy for the nucleophilic attack on the C2 carbon of 2-methoxy-3-cyano-5-nitrothiophene by pyrrolidine was found to be lower than that for the unsubstituted analogue (X = H), indicating a higher reactivity for the cyano-substituted compound. nih.gov

Based on these findings, it can be inferred that this compound would exhibit a heightened reactivity towards nucleophiles compared to unsubstituted or less substituted thiophene carboxylic acids. The precise regioselectivity and the relative rates of reaction with different nucleophiles would, however, depend on the specific reaction conditions and the nature of the nucleophile.

To illustrate the expected trend in reactivity, a hypothetical comparison based on the electronic effects of substituents is presented in the table below.

| Compound | Substituents | Expected Relative Reactivity Towards Nucleophiles |

| Thiophene-3-carboxylic acid | -COOH | Moderate |

| This compound | -CN, -COOH | High |

| 2-Nitrothiophene | -NO₂ | Very High |

| 2-Methoxythiophene | -OCH₃ | Low |

This table represents a qualitative prediction based on the known electronic effects of substituents on the reactivity of aromatic rings in nucleophilic substitution reactions.

Molecular Modeling and Docking Studies (Relevant to Receptor Interactions)

Molecular modeling and docking are computational techniques used to predict the binding orientation and affinity of a small molecule (ligand) to a larger molecule, typically a protein receptor. While specific molecular docking studies for this compound are not prominently available in the current body of scientific literature, studies on analogous thiophene derivatives highlight the potential of this class of compounds to interact with various biological targets.

Thiophene derivatives have been the subject of numerous docking studies to explore their potential as therapeutic agents. For example, various thiophene analogues have been docked against the GABAa receptor to design new antiepileptic agents. ijpsdronline.com In these studies, the thiophene scaffold serves as a core structure that can be functionalized to optimize interactions with the receptor's binding pocket. The docking scores from these studies help in prioritizing compounds for synthesis and further biological evaluation. ijpsdronline.com

Similarly, thiophene-2-carboxylic acid derivatives have been investigated as potential inhibitors of enzymes like cyclooxygenase-2 (COX-2) and lactate (B86563) dehydrogenase-A (LDH-A) through molecular docking. researchgate.netnih.gov These studies typically involve identifying the key amino acid residues in the active site of the receptor that form hydrogen bonds, hydrophobic interactions, or other non-covalent interactions with the ligand. The binding mode and the calculated binding energy provide a rationale for the observed biological activity and guide the design of more potent inhibitors. researchgate.netnih.gov

For this compound, a hypothetical docking study would likely reveal the importance of the carboxylic acid and cyano groups in forming specific interactions with a target receptor. The carboxylic acid group can act as a hydrogen bond donor and acceptor, while the nitrogen atom of the cyano group can also participate in hydrogen bonding. The thiophene ring itself can engage in hydrophobic and π-stacking interactions.

The table below summarizes the findings of docking studies on some representative thiophene derivatives, which can serve as a reference for predicting the potential interactions of this compound.

| Thiophene Derivative | Target Receptor | Key Predicted Interactions | Reference |

| Thiophene analogues | GABAa Receptor | Not specified | ijpsdronline.com |

| Thiophene-2-carboxylic acid derivatives | COX-2 | Not specified | researchgate.net |

| Thieno[2,3-d]pyrimidin-4(3H)-ones | Lactate Dehydrogenase-A | Not specified | nih.gov |

| 1-Benzothiophene-2-carboxylic acid | Anti-inflammatory targets | Not specified | nih.gov |

It is important to reiterate that these studies were not conducted on this compound itself, and therefore, the findings are indicative of the general potential of the thiophene scaffold. The absence of direct docking studies on this compound represents a gap in the current research landscape and an opportunity for future investigations to explore its potential biological activities.

Advanced Research Applications and Biological Activities of 2 Cyanothiophene 3 Carboxylic Acid Derivatives

Medicinal Chemistry Research

Antimicrobial Activity Investigations (Antibacterial, Antifungal, Antiviral)

The thiophene (B33073) nucleus is a crucial component in many pharmacologically active heterocyclic compounds. soeagra.com Derivatives of 2-cyanothiophene-3-carboxylic acid have been the subject of extensive research for their potential as antimicrobial agents, demonstrating activity against various bacterial, fungal, and viral strains.

Antibacterial Activity:

A variety of thiophene derivatives have been synthesized and evaluated for their antibacterial properties. For instance, certain thiophene derivatives have shown very high antimicrobial activity, even when compared against standard antibiotics like Ampicillin. tandfonline.comtandfonline.com In one study, a series of thiophene-2-carboxamide derivatives were synthesized and tested against pathogenic Gram-positive and Gram-negative bacteria. nih.gov The results indicated that 3-amino thiophene-2-carboxamide derivatives exhibited greater antibacterial activity than their 3-hydroxy or 3-methyl counterparts. nih.gov Specifically, one of the amino derivatives showed a high activity index against Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa. nih.gov

Another study focused on 3-halobenzo[b]thiophene derivatives, which were synthesized and tested for their antimicrobial activities. nih.gov A particular benzo[b]thiophene with a methyl alcohol at the second position and a chlorine at the third position demonstrated notable activity against the Gram-positive bacterium B. cereus. nih.gov Furthermore, some thiophene derivatives have shown promise against multi-drug resistant strains. For example, certain thioureides of 2-(4-chlorophenoxymethyl)-benzoic acid were found to be effective against multidrug-resistant Staphylococcus aureus (MRSA). researchgate.net

A notable finding is the high activity of a spiro-indoline-oxadiazole derivative against Clostridium difficile, with minimum inhibitory concentration (MIC) values of 2 to 4 μg/ml, while showing no effect on other tested bacterial strains. nih.gov This selectivity is particularly valuable for targeting C. difficile without disrupting the normal gut microbiota. nih.gov

Antifungal Activity:

Thiophene derivatives have also been investigated for their antifungal potential. Candidiasis, a significant fungal infection, has become a target for new antifungal agents due to increasing resistance. farmaciajournal.com In this context, new thiourea (B124793) derivatives containing a thiophene ring were synthesized from 2-thiophenecarboxylic acid and evaluated for their antifungal activity. farmaciajournal.comfarmaciajournal.com The in vitro antifungal activity of these compounds was assessed through both qualitative and quantitative assays to determine their minimum inhibitory concentration (MIC). farmaciajournal.com

One study revealed that a benzo[b]thiophene derivative with a methyl alcohol group at the second position and chlorine substitution at the third position exhibited antifungal activity against C. albicans with a MIC of 128 µg/mL. nih.gov Additionally, some thioureides of 2-thiophene carboxylic acid have demonstrated antifungal activity, with MIC values ranging from 62.5 to 31.25 μg/mL against Candida species. researchgate.net

Antiviral Activity:

Research has also extended to the antiviral properties of thiophene derivatives. Derivatives of thiophene-2-carboxylic acids have shown significant antiviral potential. For example, a series of 2,3-disubstituted quinazolin-4(3H)-ones were synthesized and evaluated for their in vitro antiviral activity against HIV, HSV, and vaccinia viruses. nih.govnih.gov One particular compound, 5-Bromo-2-(6-bromo-4-oxo-2-phenyl-4H-quinazolin-3-yl)-benzoic acid, displayed distinct antiviral activity against Herpes simplex and vaccinia viruses. nih.govnih.gov

Table 1: Antimicrobial Activity of Selected this compound Derivatives

Anticancer and Cytostatic Activity Studies Against Cell Lines

Derivatives of this compound have emerged as a promising class of compounds in anticancer research, exhibiting significant cytostatic and antiproliferative effects against various cancer cell lines. nih.govdaneshyari.com

Studies have shown that certain 2-aminothiophene derivatives demonstrate considerable antiproliferative potential in human cervical adenocarcinoma (HeLa) and human pancreatic adenocarcinoma (PANC-1) cell lines. nih.govdaneshyari.com The inhibitory effects of some of these derivatives were comparable to or even greater than the standard chemotherapeutic drug, doxorubicin. nih.govdaneshyari.com Notably, these compounds also displayed a protective effect on non-cancerous mouse fibroblast (3T3) cells. nih.govdaneshyari.com The mechanism of action appears to involve interference with the cell cycle progression, leading to a cytostatic effect and preventing tumor cell growth and multiplication. nih.govdaneshyari.com

Further research has identified 2-aminothiophene-3-carboxylic acid ester derivatives as highly selective cytostatic agents. nih.govresearchgate.net These compounds exhibit unusual selectivity for certain cancer cell lines, including T-cell lymphoma, prostate cancer, kidney carcinoma, and hepatoma cell lines, with 50% cytostatic concentrations in the higher nanomolar range. nih.govresearchgate.net This selectivity is significant, as the effective concentrations for these tumor cells are approximately 20- to 50-fold lower than for other tumor cell lines or non-tumorigenic cells. nih.govresearchgate.net The proposed mechanism for these tumor-selective compounds involves a more pronounced suppression of protein synthesis compared to DNA or RNA synthesis, leading to an accumulation of cancer cells in the G1 phase of the cell cycle and the induction of apoptosis. nih.govresearchgate.net

A series of novel thiophene carboxamide derivatives were synthesized and evaluated for their anticancer activity, showing potent effects against several cancer cell lines. mdpi.com In particular, compounds 2b and 2e from this series were identified as the most potent against the evaluated cancer cell lines, while demonstrating weak effects on normal cell lines. mdpi.com These compounds showed significant antiproliferation properties against the Hep3B cancer cell line. mdpi.com

Additionally, transition metal complexes of 3-chlorothiophene-2-carboxylic acid have been synthesized and assessed for their anticancer activities. mdpi.com One such cobalt complex showed significant inhibitory effects on human leukemia K562 cells and colon cancer SW480 cells. mdpi.com

Table 2: Anticancer and Cytostatic Activity of this compound Derivatives

Anti-inflammatory and Analgesic Properties Research

Thiophene-based compounds are recognized for their anti-inflammatory properties, with some commercial drugs like Tinoridine and Tiaprofenic acid containing a thiophene ring. nih.govresearchgate.net These compounds often exert their effects by inhibiting cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are key players in the inflammatory cascade. nih.govresearchgate.netmdpi.com The presence of carboxylic acid, ester, amine, and amide groups, as well as methyl and methoxy (B1213986) substituents, has been frequently linked to their anti-inflammatory activity. nih.govresearchgate.net

Research into novel thiophene derivatives continues to uncover compounds with significant anti-inflammatory and analgesic potential. For example, a series of new (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and their corresponding carboxylic acid analogues have been synthesized and evaluated. mdpi.com Several of these compounds demonstrated potent inhibition of COX-1, COX-2, and 5-LOX enzymes in vitro. mdpi.com Based on their potency and safety profiles, select compounds were further tested in vivo and showed encouraging results in analgesic and anti-inflammatory models. mdpi.com

The development of new anti-inflammatory and analgesic drugs with improved specificity and fewer side effects is an ongoing area of research. researchgate.net Thiophene derivatives represent a valuable class of compounds in this endeavor due to their structural versatility and demonstrated biological activity. soeagra.com

Neurotropic Activity Investigations (e.g., Anticonvulsant, Sedative Effects)

The investigation into the neurotropic activities of this compound derivatives is an emerging area of research. While specific studies focusing solely on the anticonvulsant and sedative effects of these particular derivatives are not extensively detailed in the provided context, the broader class of thiophene-containing compounds has been associated with various central nervous system activities. The structural similarities of these derivatives to known neurotropic agents suggest their potential for interacting with neural pathways and receptors. Further research is warranted to systematically evaluate the anticonvulsant, sedative, and other neurotropic properties of this compound derivatives and to elucidate their mechanisms of action within the central nervous system.

Receptor Binding and Allosteric Modulation Studies

Derivatives of this compound have been investigated for their ability to interact with various biological receptors, including their potential as allosteric modulators. Allosteric modulation involves the binding of a ligand to a site on a receptor that is distinct from the primary (orthosteric) binding site, leading to a change in the receptor's conformation and activity. nih.gov

One area of focus has been on G protein-coupled receptors (GPCRs), such as the free fatty acid receptor 2 (FFA2). nih.gov FFA2 is a sensor for short-chain fatty acids and a promising drug target for immunometabolic disorders. nih.gov Studies have identified positive allosteric modulators (PAMs) of FFA2 that bind to lipid-facing pockets near the cytoplasmic side of the receptor or interact with transmembrane helices. nih.gov These interactions can stabilize specific receptor conformations and influence downstream signaling pathways. nih.gov

Another important target is the nicotinic acetylcholine (B1216132) receptor (nAChR). nih.gov Allosteric modulators of nAChRs can affect the receptor's response to the endogenous ligand acetylcholine. nih.gov These modulators can be classified based on their effects on the peak current response and the time course of the agonist-evoked response. nih.gov

The cyano and carboxylic acid groups of this compound and its derivatives can participate in hydrogen bonding and electrostatic interactions, which can influence their binding affinity to enzymes, receptors, and other biomolecules, ultimately modulating their biological effects.

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Analyses

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are crucial in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. ijnrd.orgdrugdesign.org These analyses help in the design and optimization of more potent and selective drug candidates.

For thiophene derivatives, SAR studies have provided valuable insights. For example, in a series of thiophene-2-carboxamide derivatives, it was found that the presence of an amino group at the 3-position was more favorable for antioxidant and antibacterial activity compared to hydroxyl or methyl groups. nih.gov This suggests that the amino group plays a key role in the compound's biological function. nih.gov

QSAR models aim to establish a mathematical relationship between the structural or physicochemical properties of a series of compounds and their biological activities. ijnrd.org These models use descriptors that account for properties like hydrophobicity, electronic effects, and steric factors. fq.edu.uy For instance, a QSAR study on a series of c-Jun NH2-terminal kinase-1 (JNK1) inhibitors, which included thiophene derivatives, identified key descriptive variables that influence their inhibitory activity. brieflands.com

In another example, a QSAR analysis of para-substituted methcathinone (B1676376) analogues found significant correlations between steric bulk and both in vitro selectivity for the dopamine (B1211576) transporter (DAT) versus the serotonin (B10506) transporter (SERT) and in vivo efficacy. nih.gov Such analyses can help predict the activity of new compounds and guide further synthetic efforts.

The general principles of SAR involve making systematic structural modifications to a lead compound and observing the resulting changes in biological activity. drugdesign.org For example, the esterification of a carboxylic acid group can lead to a complete loss of activity, indicating the importance of the COOH group for interaction with the target, possibly through hydrogen bonding or a salt bridge. drugdesign.org

Table 3: Compound Names Mentioned in the Article

Mechanisms of Action at the Cellular and Molecular Level

The biological activities of this compound derivatives are underpinned by their interactions with various cellular and molecular targets. The cyano and carboxylic acid groups are key to their reactivity and binding affinity, participating in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to a range of biological effects.

One of the significant mechanisms of action observed for certain derivatives is the inhibition of protein synthesis. Studies on 2-aminothiophene-3-carboxylic acid ester derivatives have revealed their ability to preferentially suppress protein synthesis over DNA or RNA synthesis. nih.gov This selective action contributes to their cytostatic effects, particularly in specific cancer cell lines. For instance, a prototype compound from this class was found to induce an accumulation of prostate cancer cells in the G1 phase of the cell cycle and trigger apoptosis. nih.gov

In the context of viral infections, derivatives of thiophene-2-carboxylic acid have been identified as inhibitors of the HCV NS5B polymerase, an enzyme crucial for viral RNA replication. nih.gov Tertiary amide derivatives, in particular, have demonstrated potent inhibition of both the enzyme in vitro and viral replication in cell-based assays. nih.gov Modeling and spectroscopic studies have provided insights into the bioactive conformation of these molecules, aiding in the design of more effective antiviral agents. nih.gov

Furthermore, some thiophene derivatives exhibit antibacterial properties by disrupting essential bacterial processes. The proposed mechanisms often involve the inhibition of bacterial cell wall synthesis or interference with vital metabolic pathways.

Materials Science Research

The unique electronic and optical properties of thiophene-based compounds make them valuable in the field of materials science. Derivatives of this compound are being actively investigated for their potential in creating advanced materials with applications in electronics and optics.

Thiophene-based molecules and polymers are at the forefront of research into organic semiconductors. cas.org These materials offer advantages such as low cost, flexibility, and environmental friendliness over their inorganic counterparts. cas.org The π-conjugated system of the thiophene ring is responsible for the electronic properties of these molecules. beilstein-journals.org

Oligothiophenes, which are short chains of thiophene units, are particularly important as core components for optoelectronic and electronic devices due to their charge carrier and light-emitting properties. cas.org The introduction of functional groups, such as the carboxylic acid group in this compound derivatives, allows for the formation of self-assembling monolayers. beilstein-journals.org The carboxylic acid groups can form hydrogen bonds, leading to a head-to-head arrangement that stabilizes the molecular packing and influences the electronic properties of the material. beilstein-journals.org

The chromophoric nature of the thiophene ring and the ability to introduce various substituents make this compound derivatives suitable for applications in dye and pigment chemistry. Carboxylic acid groups are often incorporated into dye molecules to facilitate their covalent attachment to various materials, including biomolecules for fluorescent labeling. google.com While direct examples of this compound in commercial dyes are not extensively documented in the provided results, the fundamental chemistry of thiophene-containing dyes suggests their potential in this area.

Coordination polymers are materials in which metal ions are linked by organic ligands to form extended networks. The carboxylic acid group of this compound and its derivatives can act as a ligand, coordinating to metal centers.

For example, a new three-dimensional Co(II) coordination polymer was synthesized using thiophene-2,3-dicarboxylic acid, a related compound. In this structure, the carboxylate groups of the thiophene ligand chelate to the cobalt ions, contributing to the formation of a 3D network. Such coordination polymers can exhibit interesting magnetic, porous, and catalytic properties, making them a subject of ongoing research.

Catalysis and Green Chemistry Applications of this compound Derivatives

While direct catalytic applications of this compound are not extensively documented in dedicated studies, the broader family of thiophene derivatives is recognized for its significant role in catalysis and green chemistry. The inherent electronic properties of the thiophene ring, combined with the functional versatility of cyano and carboxylic acid groups, suggest a latent potential for derivatives of this compound to act as catalysts or to be synthesized using environmentally benign methods.

Research into related thiophene compounds provides a framework for understanding these potential applications. For instance, metal-organic frameworks (MOFs) functionalized with thiophene-based ligands have demonstrated notable catalytic activity. In one study, two cobalt-MOFs constructed from thiophene-functionalized building units served as effective and reusable heterogeneous catalysts for the Biginelli reaction, a key multicomponent reaction in organic synthesis. researchgate.netacs.org The catalytic prowess of these materials was ascribed to the synergistic effect of basic sites on the thiophene ring and Lewis acidic metal centers. acs.org Similarly, zinc-based MOFs functionalized with thiophene have been employed as heterogeneous catalysts for the conversion of carbon dioxide into valuable chemicals, showcasing excellent reusability. acs.org

The principles of green chemistry are also being increasingly applied to the synthesis of thiophene derivatives themselves. Methodologies have been developed that utilize water as a solvent, employ metal-free reaction conditions, or use recyclable catalysts to minimize environmental impact. researchgate.netnih.gov For example, the palladium-catalyzed direct C-H arylation of thiophene derivatives has been successfully performed in industrial wastewater, highlighting a significant step towards greener manufacturing processes. researchgate.net Furthermore, metal-free synthetic routes using reagents like elemental sulfur or potassium sulfide (B99878) have been explored to reduce metal toxicity. nih.gov

Thiophene carboxamides, which are derivatives of thiophene carboxylic acids, have also been investigated in catalytic contexts. For instance, the synthesis of certain thiophene carboxamide derivatives has been achieved using palladium catalysts. mdpi.com In some cases, nickel catalysts have been used as a more sustainable alternative to palladium for coupling reactions. researchgate.net The development of catalytic systems for the synthesis of complex molecules often involves thiophene-containing intermediates and catalysts, emphasizing the importance of this class of compounds in modern organic synthesis. nih.govrsc.org

The carboxylation of thiophene using carbon dioxide, a greenhouse gas, represents another significant area of green chemistry. Studies have shown that this reaction can be achieved using a cesium carbonate catalyst in a solvent-free system, directly converting thiophene into thiophene-2-carboxylate (B1233283) and thiophene-2,5-dicarboxylate. mdpi.com This process offers a pathway for the utilization of CO2 while producing valuable chemical intermediates.

While specific data on the catalytic performance of this compound derivatives is sparse, the established catalytic utility of structurally related thiophenes provides a strong indication of their potential. The presence of both a cyano and a carboxylic acid group offers multiple points for modification and coordination to metal centers, suggesting that these derivatives could be valuable ligands in catalysis.

Table 1: Examples of Catalysis and Green Chemistry Applications Involving Thiophene Derivatives

| Catalyst/Method | Reaction Type | Substrate(s) | Product(s) | Key Green Chemistry Aspect(s) |

| Thiophene-functionalized Co-MOFs | Biginelli Reaction | Aldehyde, β-ketoester, urea/thiourea | Dihydropyrimidinones | Heterogeneous, reusable catalyst |

| Thiophene-functionalized Zn-MOFs | CO2 Conversion | Epoxides, Propargylic amines, CO2 | Cyclic carbonates, 2-oxazolidinones | CO2 utilization, heterogeneous, reusable catalyst |

| Palladium catalyst | C-H Arylation | Thiophene derivatives, Aryl halides | Arylated thiophenes | Use of industrial wastewater as solvent |

| Cesium carbonate | Carboxylation | Thiophene, CO2 | Thiophene-2-carboxylate, Thiophene-2,5-dicarboxylate | CO2 utilization, solvent-free conditions |

| Nickel catalyst | Suzuki-Miyaura Coupling | Thiophene derivatives, Boronic acids | Biaryl compounds | Use of a less toxic and more abundant metal catalyst |